molecular formula C15H24N2O B14173098 3-(4-Benzyl-3-methylpiperazin-1-yl)propan-1-ol CAS No. 6320-23-6

3-(4-Benzyl-3-methylpiperazin-1-yl)propan-1-ol

Katalognummer: B14173098
CAS-Nummer: 6320-23-6
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: SDXVWQWTQWJMDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Benzyl-3-methylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Vorbereitungsmethoden

The synthesis of 3-(4-Benzyl-3-methylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-benzyl-3-methylpiperazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Analyse Chemischer Reaktionen

3-(4-Benzyl-3-methylpiperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(4-Benzyl-3-methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(4-Benzyl-3-methylpiperazin-1-yl)propan-1-ol can be compared with other piperazine derivatives, such as:

Eigenschaften

CAS-Nummer

6320-23-6

Molekularformel

C15H24N2O

Molekulargewicht

248.36 g/mol

IUPAC-Name

3-(4-benzyl-3-methylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C15H24N2O/c1-14-12-16(8-5-11-18)9-10-17(14)13-15-6-3-2-4-7-15/h2-4,6-7,14,18H,5,8-13H2,1H3

InChI-Schlüssel

SDXVWQWTQWJMDF-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1CC2=CC=CC=C2)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.